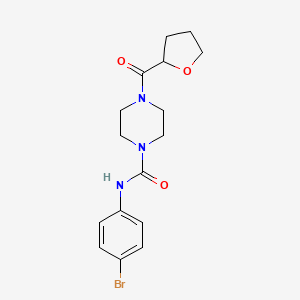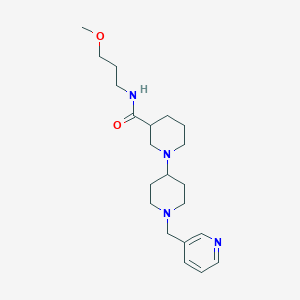![molecular formula C16H10ClN3O5S B5370323 2-(2-{5-[(4-chlorophenyl)thio]-2-furyl}vinyl)-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5370323.png)
2-(2-{5-[(4-chlorophenyl)thio]-2-furyl}vinyl)-6-hydroxy-5-nitro-4(3H)-pyrimidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to a class of synthetic chemicals designed for specific biological activities or for the exploration of chemical properties. The detailed analysis involves the synthesis method, understanding its molecular structure, and assessing its physical and chemical properties.
Synthesis Analysis
The synthesis of related nitrofuran and pyrimidinone derivatives involves the condensation of specific aldehydes with active methyl groups of pyrimidines, leading to compounds with potential antibacterial activity. For example, compounds similar to the one have been synthesized by reacting poly-4-vinylacetophenone with urea and benzaldehyde, producing biocidal polymers (Fujita et al., 1965); (El-masry et al., 2004).
Molecular Structure Analysis
The molecular structure of compounds within this family has been analyzed using X-ray diffraction, revealing specific crystalline properties and confirming the molecular structure through spectroscopic techniques. Studies like those by Savant et al. (2015) offer detailed crystalline structure information, which helps understand the molecular layout of similar compounds (Savant et al., 2015).
properties
IUPAC Name |
2-[(E)-2-[5-(4-chlorophenyl)sulfanylfuran-2-yl]ethenyl]-4-hydroxy-5-nitro-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3O5S/c17-9-1-5-11(6-2-9)26-13-8-4-10(25-13)3-7-12-18-15(21)14(20(23)24)16(22)19-12/h1-8H,(H2,18,19,21,22)/b7-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FONJVHYKFZGSOO-XVNBXDOJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=CC=C(O2)C=CC3=NC(=C(C(=O)N3)[N+](=O)[O-])O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1SC2=CC=C(O2)/C=C/C3=NC(=C(C(=O)N3)[N+](=O)[O-])O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2,6-dimethylpyridin-3-yl)-N-[(4,6-dimethylpyridin-2-yl)methyl]-N-methylpyrimidin-2-amine](/img/structure/B5370246.png)
![4-[2-(4-chlorophenyl)morpholin-4-yl]-4-oxobutane-1-sulfonamide](/img/structure/B5370259.png)
![3-[(4-cyclobutyl-6-methylpyrimidin-2-yl)(methyl)amino]propane-1,2-diol](/img/structure/B5370269.png)
![N-[(2-bromo-4,5-dimethoxyphenyl)(3,4-dimethoxyphenyl)methyl]-3-(2-furyl)acrylamide](/img/structure/B5370270.png)
![rel-(3S,4S)-1-[(1-aminocyclobutyl)carbonyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol dihydrochloride](/img/structure/B5370278.png)
![3-(4-{3-ethoxy-4-[(2-thienylcarbonyl)oxy]benzylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid](/img/structure/B5370291.png)
![4-methyl-2-[1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylcarbonyl)piperidin-4-yl]-1H-benzimidazole](/img/structure/B5370312.png)
![N-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-N'-phenylurea](/img/structure/B5370320.png)



![3-fluoro-4-methoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B5370348.png)
![1-{4-[2-(2,7-diazaspiro[4.5]dec-7-yl)-2-oxoethyl]phenyl}imidazolidin-2-one](/img/structure/B5370356.png)
